N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
Description
This compound is a pyrimidine derivative featuring a 4-fluorophenyl-substituted pyrimidinone core linked via an ethyl group to a second pyrimidine ring bearing a morpholine moiety and a carboxamide group. The fluorine atom likely enhances metabolic stability and bioavailability, while the morpholine group may improve solubility .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O3/c22-16-3-1-15(2-4-16)17-12-20(29)28(14-26-17)6-5-23-21(30)18-11-19(25-13-24-18)27-7-9-31-10-8-27/h1-4,11-14H,5-10H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMCZZJLVWMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetToll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes.
Mode of Action
This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling. . This suggests that the compound may interact with its targets in a way that modulates their activity without directly competing with natural ligands.
Biochemical Pathways
The compound affects the TLR4 signaling pathway. TLR4 is known to activate multiple downstream pathways, including the NF-κB pathway , which leads to the production of pro-inflammatory cytokines. By inhibiting TLR4, this compound can suppress the production of these cytokines, thereby modulating the immune response.
Pharmacokinetics
The compound’s ability to suppress cytokine production in both mouse and human cells suggests that it may have favorable bioavailability.
Result of Action
The compound suppresses the production of multiple cytokines, including NO , tumor necrosis factor-alpha (TNF-alpha) , and interleukin (IL)-6 . This can lead to a reduction in inflammation and other immune responses.
Comparison with Similar Compounds
The following structurally related pyrimidine derivatives are analyzed for functional group variations, physicochemical properties, and reported bioactivity:
Structural Analogs and Key Differences
Table 1: Structural and Functional Group Comparisons
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors and functional group modifications. Key steps:
- Step 1 : Coupling of the fluorophenyl-oxopyrimidine core with an ethyl linker using nucleophilic substitution (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2 : Introduction of the morpholinopyrimidine-carboxamide group via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane) .
- Optimization : Reaction purity is enhanced by controlling solvent polarity (e.g., acetonitrile for crystallization) and using HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; morpholine protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~470) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?
- Answer :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) targeting PI3K/AKT/mTOR pathways, given the morpholine moiety’s affinity for ATP-binding pockets .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological efficacy across studies be systematically addressed?
- Answer :
- Assay Standardization : Compare results under identical conditions (e.g., serum concentration, incubation time).
- Purity Verification : Use orthogonal methods (HPLC + LC-MS) to rule out batch-specific impurities .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes with biological targets, and how are these validated experimentally?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., PI3Kγ PDB: 7JTO). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
- Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD); mutagenesis of predicted target residues (e.g., K833A) confirms docking hypotheses .
Q. How does the compound’s physicochemical profile (e.g., LogP, solubility) influence its pharmacokinetic behavior, and what formulation strategies mitigate limitations?
- Answer :
- LogP Determination : Reverse-phase HPLC (C8 column) estimates LogP ~2.5, indicating moderate lipophilicity .
- Solubility Enhancement : Use cyclodextrin complexes or nanoemulsions (e.g., TPGS-based) to improve aqueous solubility for in vivo studies .
Methodological Notes
- Contradiction Resolution : Discrepancies in biological activity may arise from assay sensitivity (e.g., luminescence vs. fluorescence readouts). Always include positive controls (e.g., LY294002 for PI3K inhibition) .
- SHELX Refinement : For crystallographic data, employ SHELXL-2019 with twin refinement (BASF parameter) if crystal twinning is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
